Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a methanesulfonic acid group and a trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester typically involves the reaction of methanesulfonic acid with trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester may involve large-scale esterification processes. These processes are designed to maximize efficiency and minimize costs. Industrial production methods may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure the high quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other functional groups.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The compound’s effects are mediated by its ability to modify the chemical environment and influence the behavior of other molecules.
Comparison with Similar Compounds
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
Methanesulfonic acid esters: These compounds share the methanesulfonic acid group but differ in the ester moiety.
Cyclohexyl esters: These compounds contain a cyclohexyl group but may have different functional groups attached.
tert-Butoxycarbonylamino derivatives: These compounds feature the tert-butoxycarbonylamino group but vary in their overall structure.
The uniqueness of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5S/c1-14(2,3)20-13(16)15-12-7-5-11(6-8-12)9-10-19-21(4,17)18/h11-12H,5-10H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAZODDQBCCEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.